molecular formula C27H25F6N7O3S B5802764 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE

Cat. No.: B5802764
M. Wt: 641.6 g/mol
InChI Key: QEFJLBADZGMNRR-WHQPAHRZSA-N
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Description

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and aceto-hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent. Further research is needed to evaluate its efficacy and safety in clinical settings.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow for diverse interactions, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-{[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-TRIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE
  • 2-[(5-{[3,5-BIS(CHLOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its difluoromethyl and methoxy substituents, along with the triazole and pyrazole rings, make it distinct from other similar compounds.

Properties

IUPAC Name

2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N7O3S/c1-3-39-23(12-40-20(26(32)33)10-19(38-40)25(30)31)35-37-27(39)44-14-24(41)36-34-11-15-4-6-21(42-2)16(8-15)13-43-22-7-5-17(28)9-18(22)29/h4-11,25-26H,3,12-14H2,1-2H3,(H,36,41)/b34-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFJLBADZGMNRR-WHQPAHRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F)CN4C(=CC(=N4)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F)CN4C(=CC(=N4)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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